molecular formula C16H19FN4O4 B11623762 2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11623762
M. Wt: 350.34 g/mol
InChI Key: NLBKEHAWOKLJLX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound features a fluorophenyl group, two nitro groups, and a diazatricyclic core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, including the formation of the tricyclic core and the introduction of the fluorophenyl and nitro groups. Common synthetic routes may involve:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorophenyl derivatives and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. The nitro groups and fluorophenyl moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoadamantane: Another tricyclic compound with different substituents.

    2-Fluorodeschloroketamine: A compound with a fluorophenyl group but different core structure.

Uniqueness

2-(2-Fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane is unique due to its specific combination of a tricyclic core, fluorophenyl group, and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H19FN4O4

Molecular Weight

350.34 g/mol

IUPAC Name

2-(2-fluorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C16H19FN4O4/c1-14(2)15(20(22)23)7-18-9-16(14,21(24)25)10-19(8-15)13(18)11-5-3-4-6-12(11)17/h3-6,13H,7-10H2,1-2H3

InChI Key

NLBKEHAWOKLJLX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC=CC=C4F)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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